molecular formula C11H8N2S B14334193 2-(Methylthio)-3-quinolinecarbonitrile CAS No. 101617-92-9

2-(Methylthio)-3-quinolinecarbonitrile

Katalognummer: B14334193
CAS-Nummer: 101617-92-9
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: TYLRFEOMZXHQPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)-3-quinolinecarbonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methylthio group at the 2-position and a cyano group at the 3-position, making it a unique and versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-3-quinolinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.

    Formation of 2-Methylthioquinoline: The quinoline core is then reacted with methylthiol in the presence of a base such as sodium ethoxide to introduce the methylthio group at the 2-position.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Quinoline Core: Large-scale synthesis of the quinoline core using optimized reaction conditions.

    Efficient Methylthiolation: Introduction of the methylthio group using industrial-grade reagents and catalysts to ensure high yield and purity.

    Cyanation: The final cyanation step is carried out under controlled conditions to achieve the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanogen bromide, sodium ethoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)-3-quinolinecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: Act as an inhibitor for certain enzymes, affecting their activity and function.

    Bind to Receptors: Bind to specific receptors, modulating their signaling pathways.

    Induce Apoptosis: Trigger apoptosis in cancer cells through the activation of specific apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylthioquinoline: Lacks the cyano group, making it less versatile.

    3-Cyanoquinoline: Lacks the methylthio group, affecting its chemical reactivity.

    2-(Methylthio)aniline: Contains an aniline core instead of a quinoline core.

Uniqueness

2-(Methylthio)-3-quinolinecarbonitrile is unique due to the presence of both the methylthio and cyano groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

101617-92-9

Molekularformel

C11H8N2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

2-methylsulfanylquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2S/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,1H3

InChI-Schlüssel

TYLRFEOMZXHQPL-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=CC=CC=C2C=C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.